![molecular formula C13H18N2O3 B2532489 (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid CAS No. 1148027-01-3](/img/structure/B2532489.png)
(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as pesticides, fungicides, herbicides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through a process called carbamoylation. This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis
The molecular structure of carbamates consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine or amide group. The general formula is R-O-C(=O)-NR’R’‘, where R, R’, and R’’ represent different groups .Chemical Reactions Analysis
Carbamoyl chlorides, which are related to carbamates, can participate in a diverse range of transition metal-catalyzed transformations, including radical initiated reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their structure. Generally, they are stable compounds but can decompose if heated .Scientific Research Applications
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those derived from carboxylic acids, have shown significant antituberculosis activity. Their effectiveness is influenced by the ligand environment, structure, and the nature of organic groups attached to the tin. Triorganotin(IV) complexes, in particular, have superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting that the toxicity associated with organotin compounds is related to the organic ligand attached to them (Iqbal, Ali, & Shahzadi, 2015).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria have been identified as a source of diverse compounds with antimicrobial activity, including those against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. The chemical classes of these cyanobacterial compounds encompass a wide range, including carboxylic acids, suggesting their potential in developing new antimicrobials (Swain, Paidesetty, & Padhy, 2017).
Synthesis and Application of Salicylic Acid Derivatives
A review of salicylic acid derivatives, including their potential as substitutes for acetylsalicylic acid due to their specificity, toxicity profile, and potential benefits, indicates ongoing research into carboxylic acid derivatives for drug development. This highlights the relevance of carboxylic acids in medicinal chemistry and pharmacology (Tjahjono et al., 2022).
Glycyrrhetinic Acid in Anticancer Research
Glycyrrhetinic acids, oleanane-type pentacyclic triterpenes featuring a carboxylic acid group, have been explored for their cytotoxic effects toward various cancer cells. Research into semisynthetic derivatives of glycyrrhetinic acid demonstrates its potential as a lead scaffold in developing future cancer treatments (Hussain et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJBDXXURSIWBY-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C)/C(=O)O)/C(=O)NC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2532407.png)
![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2532408.png)
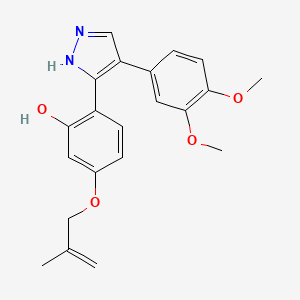
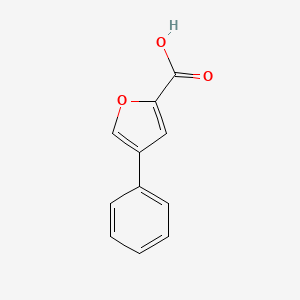
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)
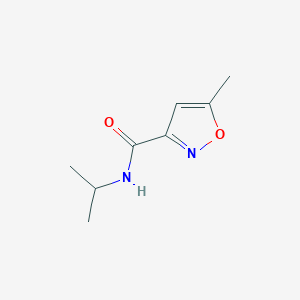
![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)
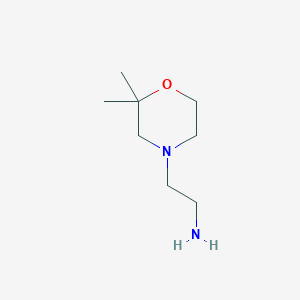
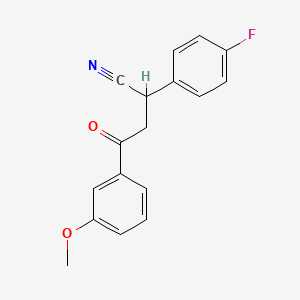
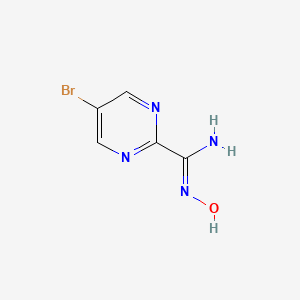
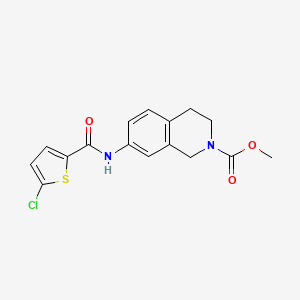
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)
![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)